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1-(4-Methyl-pyridin-2-YL)-

ethylamine

Cat. No.: B1643393 Get Quote

An In-depth Technical Guide to 1-(4-methylpyridin-2-yl)ethan-1-amine

Foreword
Prepared for researchers, scientists, and professionals in drug development, this guide

provides a comprehensive technical overview of 1-(4-methylpyridin-2-yl)ethan-1-amine. As a

chiral amine featuring a substituted pyridine core, this compound represents a valuable building

block in medicinal chemistry and synthetic applications. Its structural motifs are prevalent in a

variety of biologically active molecules, making a thorough understanding of its properties,

synthesis, and handling essential for its effective utilization. This document moves beyond a

simple data summary, offering insights into the causality behind its chemical behavior and the

strategic considerations for its application in research and development.

Chemical Identity and Nomenclature
Correctly identifying a chemical entity is the foundation of all subsequent research. The

compound is systematically named according to IUPAC conventions to ensure unambiguous

communication.

The formal IUPAC name for the structure is 1-(4-methylpyridin-2-yl)ethan-1-amine. It is also

commonly found in chemical databases and supplier catalogs under various synonyms.
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Identifier Value Source

IUPAC Name
1-(4-methylpyridin-2-yl)ethan-

1-amine
IUPAC Nomenclature

CAS Number 58088-63-4 BLD Pharm[1]

Molecular Formula C₈H₁₂N₂ ChemicalBook[2]

Canonical SMILES CC1=CC(=NC=C1)C(C)N PubChem

InChIKey
ORLGLBZRQYOWNA-

UHFFFAOYSA-N
ChemicalBook[3]

Note: The compound exists as a racemate unless a specific stereoisomer is designated.

Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound dictate its behavior in experimental

settings, from reaction conditions to analytical characterization.

Physicochemical Properties
These properties are critical for predicting solubility, membrane permeability, and appropriate

handling procedures.

Property Value Source

Molecular Weight 136.19 g/mol PubChem[4][5]

Appearance
Varies; often a liquid or low-

melting solid
General Chemical Properties

Boiling Point
Not consistently reported;

estimated >200 °C
Estimation

XLogP3-AA 0.6 PubChem[5]

Hydrogen Bond Donor Count 1 PubChem[5]

Hydrogen Bond Acceptor

Count
2 PubChem[5]
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Spectroscopic Characterization
Spectroscopic analysis provides the definitive structural confirmation of the molecule. The

following data represents expected patterns for 1-(4-methylpyridin-2-yl)ethan-1-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is the primary tool for structural elucidation.

Key expected signals include:

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

The proton at position 6 (adjacent to the nitrogen) will be the most downfield, while the

protons at positions 3 and 5 will appear in a more shielded region.

Ethylamine Methine (CH): A quartet (due to coupling with the adjacent methyl group) around

δ 4.0-4.5 ppm. Its proximity to the electron-withdrawing pyridine ring and the nitrogen atom

causes a significant downfield shift.

Amine (NH₂): A broad singlet that can appear over a wide range (δ 1.5-3.5 ppm).[6][7][8] Its

position is concentration and solvent-dependent. This signal will disappear upon D₂O

exchange, a key diagnostic test.[7][9]

Pyridine Methyl (CH₃): A sharp singlet around δ 2.2-2.4 ppm.

Ethylamine Methyl (CH₃): A doublet (due to coupling with the methine proton) around δ 1.3-

1.5 ppm.

¹³C NMR Spectroscopy: Carbon NMR provides information on the carbon skeleton.

Pyridine Carbons: Five signals in the range of δ 120-160 ppm. The carbon bearing the

ethylamine group (C2) and the nitrogen-adjacent carbon (C6) will be the most downfield.

Methine Carbon (CH): A signal around δ 50-55 ppm.

Methyl Carbons: The pyridine methyl carbon will appear around δ 20-25 ppm, while the

ethylamine methyl carbon will be slightly more shielded, appearing around δ 15-20 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.
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N-H Stretch: Primary amines show a characteristic pair of medium-intensity bands in the

3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes.[7][9]

C-H Stretch: Signals just below 3000 cm⁻¹ for sp³ C-H bonds and just above 3000 cm⁻¹ for

sp² C-H bonds of the pyridine ring.

C=N and C=C Stretch: Aromatic ring stretching vibrations appear in the 1450-1600 cm⁻¹

region.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides

fragmentation data.

Molecular Ion (M⁺): A peak at m/z = 136, corresponding to the molecular weight. According

to the Nitrogen Rule, an odd molecular weight indicates the presence of an odd number of

nitrogen atoms (in this case, one).[6][8]

Key Fragmentation: The most common fragmentation pathway is α-cleavage, where the

bond between the methine carbon and its adjacent methyl group breaks. This would result in

the loss of a methyl radical (•CH₃) to form a stable iminium cation at m/z = 121.

Synthesis and Reaction Chemistry
The synthesis of 1-(4-methylpyridin-2-yl)ethan-1-amine is most efficiently achieved through the

reductive amination of its corresponding ketone precursor, 1-(4-methylpyridin-2-yl)ethanone.

This method is widely applicable and allows for variations to produce related derivatives.

Synthetic Workflow
The overall process involves the formation of an imine intermediate from the ketone, followed

by its in-situ reduction to the target amine.
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Synthesis Workflow

Precursor: 1-(4-methylpyridin-2-yl)ethanone

Imine Formation

Ammonia Source (e.g., NH4OAc)

Reductive Amination

Reducing Agent (e.g., NaBH3CN)

Work-up & Purification (Extraction, Chromatography)

Final Product: 1-(4-methylpyridin-2-yl)ethan-1-amine

Characterization (NMR, MS)

Click to download full resolution via product page

Caption: Synthetic workflow for 1-(4-methylpyridin-2-yl)ethan-1-amine.

Experimental Protocol: Reductive Amination
This protocol describes a standard laboratory procedure for the synthesis.

Materials:

1-(4-methylpyridin-2-yl)ethanone[10]
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Ammonium acetate (NH₄OAc)

Methanol (MeOH)

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Imine Formation: To a solution of 1-(4-methylpyridin-2-yl)ethanone (1.0 eq) in methanol, add

ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate

the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS.

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium

cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH₃CN is chosen as it is a

mild reducing agent that selectively reduces the protonated imine over the ketone starting

material, minimizing side reactions.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until the

starting material is consumed (as monitored by TLC/LC-MS).

Quenching and Extraction: Carefully quench the reaction by adding water. Remove the

methanol under reduced pressure. Add dichloromethane and saturated NaHCO₃ solution.

Separate the organic layer. Extract the aqueous layer twice more with DCM.

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous

Na₂SO₄.

Purification: Filter off the drying agent and concentrate the solution under reduced pressure.

The crude product can be purified by silica gel column chromatography using a gradient of
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DCM/Methanol (with 0.5% triethylamine to prevent streaking on the column) to yield the pure

amine.

Confirmation: Confirm the structure and purity of the final product using NMR and MS

analysis as described in Section 2.2.

Applications in Drug Discovery and Chemical
Synthesis
Pyridine-based amines are privileged scaffolds in medicinal chemistry due to their ability to

form key hydrogen bonds and participate in various intermolecular interactions with biological

targets.

Kinase Inhibitors: The pyridine-amine motif is a core component of numerous kinase

inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, anchoring the

molecule in the ATP-binding pocket of the enzyme. N-(1,3-thiazol-2-yl)pyridin-2-amines, for

instance, have been developed as potent inhibitors of KDR kinase.[11]

Central Nervous System (CNS) Agents: The ability of small, relatively polar molecules to

cross the blood-brain barrier makes this scaffold suitable for developing CNS-active agents.

Related pyrazinone derivatives containing a substituted pyridin-3-ylamino group have been

explored as antagonists for the corticotropin-releasing factor (CRF₁) receptor, a target for

anxiety and depression.[12]

Antiparasitic Agents: Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been

identified as novel macrofilaricidal compounds for treating human filarial infections,

highlighting the versatility of the pyridine-amine core in diverse therapeutic areas.[13]

Synthetic Intermediate: As a chiral primary amine, it is an invaluable building block for

creating more complex molecules.[14] It can be used in amide couplings, further alkylations,

or as a ligand in catalysis. Its presence in agrochemicals and specialty chemicals also

underscores its broad utility.[14]

Analytical Methodologies
Ensuring the purity and identity of the compound is critical for its use in any application,

particularly in drug development.
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Purity Assessment Workflow
A standard workflow ensures the material meets required specifications before use.

Synthesized Sample

Qualitative Analysis (TLC)

Structural Confirmation (NMR, MS)

Quantitative Purity (HPLC-UV or GC-FID)

Is Purity >95%?

Release for Use

Yes

Repurification Required

No

Click to download full resolution via product page

Caption: Standard workflow for analytical quality control.

Protocol: Purity Determination by HPLC
Objective: To determine the purity of 1-(4-methylpyridin-2-yl)ethan-1-amine using Reverse-

Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Instrumentation & Conditions:
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

Gradient: 5% B to 95% B over 15 minutes

Flow Rate: 1.0 mL/min

Detection Wavelength: 254 nm

Injection Volume: 10 µL

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

Procedure:

Equilibrate the column with the initial mobile phase conditions (95% A, 5% B) for at least 15

minutes.

Inject the prepared sample.

Run the gradient method and collect the data.

Analyze the resulting chromatogram. The purity is calculated as the area of the main peak

divided by the total area of all peaks, expressed as a percentage.

Self-Validation Note: The use of TFA in the mobile phase ensures that the amine is

protonated, leading to sharper peaks and better chromatography. A blank injection (solvent

only) should be run first to ensure no system peaks interfere with the analysis.

Safety, Handling, and Storage
Proper handling of any chemical is paramount to ensure laboratory safety. The information

provided is based on data for structurally similar amines and should be treated as a guideline.

Always consult the specific Safety Data Sheet (SDS) for the material being used.[15][16]
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Hazards: May be toxic if swallowed or in contact with skin.[15] Causes skin irritation and

serious eye irritation or damage.[16][17] May cause respiratory irritation.[15][17]

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and

a lab coat.[16] All handling should be performed in a well-ventilated area or a chemical fume

hood.[15]

First Aid:

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated

clothing.[15][16]

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek immediate medical attention.[15][16]

Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison center or doctor

immediately.[16]

Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]

Storage: Store in a tightly closed container in a dry, well-ventilated place.[16] The compound

may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is

recommended for long-term stability.[18] Store locked up.[15][16]

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid chlorides, and

acid anhydrides.[15][16]

Conclusion
1-(4-methylpyridin-2-yl)ethan-1-amine is a synthetically accessible and highly valuable

compound for chemical and pharmaceutical research. Its combination of a substituted pyridine

ring and a chiral primary amine function provides a versatile platform for constructing complex

molecular architectures with diverse biological activities. A thorough understanding of its

synthesis, characterization, and handling as detailed in this guide is essential for leveraging its

full potential in the development of novel therapeutics and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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